molecular formula C25H26N2O B11028824 (6-amino-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)(phenyl)methanone

(6-amino-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)(phenyl)methanone

Cat. No.: B11028824
M. Wt: 370.5 g/mol
InChI Key: JYNYCJSGXBNGFT-UHFFFAOYSA-N
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Description

(6-amino-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)(phenyl)methanone is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes an amino group, multiple methyl groups, and phenyl groups attached to a dihydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-amino-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)(phenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydroquinoline Core: This step involves the cyclization of an appropriate precursor, such as an aniline derivative, with a ketone or aldehyde under acidic or basic conditions.

    Introduction of Amino and Methyl Groups: The amino group can be introduced through nucleophilic substitution reactions, while the methyl groups are typically added via alkylation reactions using methylating agents like methyl iodide.

    Attachment of Phenyl Groups: The phenyl groups can be introduced through Friedel-Crafts alkylation or acylation reactions, using benzene or substituted benzenes as starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(6-amino-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper.

Major Products Formed

    Oxidation: Quinoline N-oxides and related derivatives.

    Reduction: Amines, alcohols, and reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives with different functional groups.

Scientific Research Applications

(6-amino-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)(phenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (6-amino-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling and function.

    Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with a single nitrogen atom in the ring, known for its antimalarial properties.

    Isoquinoline: Similar to quinoline but with the nitrogen atom in a different position, used in the synthesis of various pharmaceuticals.

    2,4-Dimethylquinoline:

Uniqueness

(6-amino-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)(phenyl)methanone is unique due to its combination of multiple functional groups and phenyl rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H26N2O

Molecular Weight

370.5 g/mol

IUPAC Name

(6-amino-2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)-phenylmethanone

InChI

InChI=1S/C25H26N2O/c1-24(2)17-25(3,19-12-8-5-9-13-19)21-16-20(26)14-15-22(21)27(24)23(28)18-10-6-4-7-11-18/h4-16H,17,26H2,1-3H3

InChI Key

JYNYCJSGXBNGFT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=C(N1C(=O)C3=CC=CC=C3)C=CC(=C2)N)(C)C4=CC=CC=C4)C

Origin of Product

United States

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